2-(3,5-Bis(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Overview
Description
2-(3,5-Bis(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a boron-containing compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 3,5-bis(trifluoromethyl)phenylboronic acid with a suitable diol under dehydrating conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dioxaborinane ring. The reaction conditions may include elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Bis(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols or hydrocarbons.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boron-containing alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of products .
Scientific Research Applications
2-(3,5-Bis(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, particularly in the formation of boron-containing compounds.
Medicinal Chemistry: It is investigated for its potential use in drug development, particularly as a precursor for boron-containing pharmaceuticals.
Material Science: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-(3,5-Bis(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. The boron atom can form reversible covalent bonds with nucleophilic sites, such as hydroxyl or amino groups, modulating the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenylboronic acid
- 3,5-Bis(trifluoromethyl)phenyl-1,2-diol
- 3,5-Bis(trifluoromethyl)phenyl-1,3-diol
Uniqueness
2-(3,5-Bis(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of the dioxaborinane ring, which imparts distinct chemical properties compared to other boron-containing compounds. The trifluoromethyl groups further enhance its stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BF6O2/c1-11(2)6-21-14(22-7-11)10-4-8(12(15,16)17)3-9(5-10)13(18,19)20/h3-5H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKOPQLIGPEOIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BF6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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